Perylene-D12 is the fully deuterated isotopologue of perylene, a five-ring polycyclic aromatic hydrocarbon (PAH) recognized for its robust photophysical properties and utility in organic electronics. The primary procurement driver for Perylene-D12 is the substitution of all twelve hydrogen atoms with deuterium. This isotopic exchange creates a significant mass difference and alters C-D bond vibrational frequencies compared to standard Perylene (Perylene-H12), enabling its use as a high-fidelity internal standard in mass spectrometry and as a specialized probe in vibrational spectroscopy.
Direct substitution of Perylene-D12 with its hydrogenated analog, Perylene-H12, is unfeasible for its primary applications. The core function of Perylene-D12 as an internal standard in quantitative mass spectrometry relies on its distinct mass-to-charge ratio, which is cleanly separated from the non-deuterated analyte. Using Perylene-H12 would render the standard indistinguishable from the target analyte. Similarly, in vibrational spectroscopy studies (e.g., Raman or IR), the key C-D vibrational modes are shifted to lower frequencies compared to C-H modes, providing a clear spectral window free from interference. Substituting with Perylene-H12 would eliminate this critical analytical differentiation.
The procurement of Perylene-D12 over its non-deuterated counterpart is justified by its distinct molecular weight, which is essential for its function as an internal standard in quantitative GC-MS or LC-MS analysis. This mass difference allows for the precise correction of analytical variability during sample processing and instrument operation.
| Evidence Dimension | Molecular Weight (g/mol) |
| Target Compound Data | 264.38 |
| Comparator Or Baseline | Perylene-H12: 252.31 |
| Quantified Difference | +12.07 Da |
| Conditions | Calculated molecular weight based on isotopic composition. |
This mass difference ensures the internal standard's signal does not overlap with the analyte signal in mass spectrometry, enabling accurate quantification of target PAHs.
In applications requiring high-efficiency photochemical upconversion, such as in advanced photovoltaic devices, Perylene-D12 demonstrates a quantifiable performance advantage over Perylene-H12. The substitution of hydrogen with deuterium reduces non-radiative decay pathways, decreasing the first-order decay rate constant by 16 ± 9%. This suppression of vibrational quenching directly leads to a significant increase in the linear upconversion response.
| Evidence Dimension | Relative Photochemical Upconversion Efficiency Increase |
| Target Compound Data | 45 ± 21% increase |
| Comparator Or Baseline | Perylene-H12 (baseline) |
| Quantified Difference | 45 ± 21% |
| Conditions | Triplet-triplet annihilation upconversion system measured at 298 K. |
For developers of high-efficiency organic light-emitting diodes (OLEDs) and solar cells, this 45% increase in upconversion efficiency is a critical performance gain that justifies the selection of the deuterated material.
The primary effect of deuteration on the vibrational spectrum is a predictable red-shift (lowering of frequency) of the C-D stretching and bending modes compared to the C-H modes in standard perylene. While direct comparative experimental spectra are not readily available in the search results, computational studies on deuterated PAHs confirm that as deuteration increases, the C-D stretching bands become stronger while the C-H stretch around 3.3 μm (approx. 3030 cm⁻¹) weakens and is absent in the fully deuterated species. This provides a distinct spectral region for analysis without interference from native C-H bonds in a sample matrix.
| Evidence Dimension | Vibrational Frequency Shift (C-H vs C-D stretch) |
| Target Compound Data | C-D stretch appears at lower wavenumbers (approx. 4.4 µm / 2270 cm⁻¹) |
| Comparator Or Baseline | Perylene-H12 C-H stretch (approx. 3.3 µm / 3030 cm⁻¹) |
| Quantified Difference | Significant red-shift, creating a distinct spectral window. |
| Conditions | General principle based on the mass difference between H and D, supported by computational models of deuterated PAHs. |
This spectral separation is critical for researchers using Raman or IR spectroscopy to probe systems, as it allows the Perylene-D12 signal to be monitored without background from other hydrogen-containing molecules.
For laboratories conducting quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) in complex matrices like soil, water, or food products via GC-MS or LC-MS. The distinct mass of Perylene-D12 allows it to be spiked into a sample before extraction, enabling precise correction for analyte loss and instrument variability, which is impossible with non-deuterated perylene.
For material scientists and engineers developing next-generation organic electronic devices. The demonstrated 45% increase in photochemical upconversion efficiency makes Perylene-D12 a preferred material over standard perylene for improving the performance of devices that rely on triplet-triplet annihilation.
For researchers using Raman or IR spectroscopy to study chemical processes or material structures. The shifted C-D vibrational frequencies of Perylene-D12 create a clear signal in a spectral region typically free from C-H bond interference, making it an ideal tracer or probe molecule.